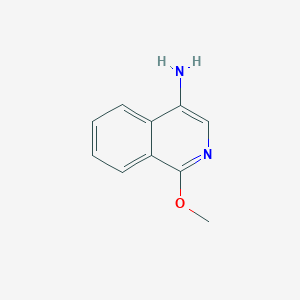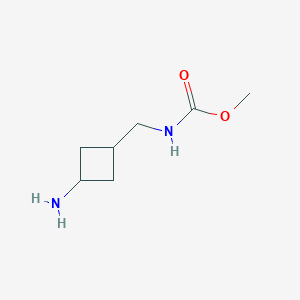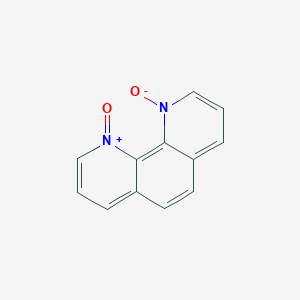
1,10-Phenanthroline, 1,10-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Phenanthroline 1,10-dioxide is a derivative of 1,10-phenanthroline, a heterocyclic organic compound This compound is characterized by the presence of two nitrogen atoms in its structure, which makes it a versatile ligand in coordination chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline 1,10-dioxide can be synthesized through the oxidation of 1,10-phenanthroline. One common method involves using a green oxidant, such as peroxomonosulfate ion, in an acidic aqueous solution . The reaction conditions typically include maintaining the solution at a specific pH and temperature to ensure high yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for 1,10-phenanthroline 1,10-dioxide are not extensively documented, the general approach involves large-scale oxidation processes using environmentally friendly oxidants. The focus is on optimizing reaction conditions to achieve high efficiency and minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1,10-Phenanthroline 1,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in several organic reactions.
Reduction: It can be reduced back to 1,10-phenanthroline under specific conditions.
Substitution: The nitrogen atoms in the structure allow for substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Peroxomonosulfate ion in acidic conditions.
Reduction: Hydrogen gas or other reducing agents under controlled conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Regeneration of 1,10-phenanthroline.
Substitution: Formation of substituted phenanthroline derivatives.
Aplicaciones Científicas De Investigación
1,10-Phenanthroline 1,10-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and photochemical properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to chelate metal ions.
Medicine: Explored for its potential in drug development, particularly in designing metal-based drugs.
Industry: Utilized in the development of sensors and analytical reagents for detecting metal ions.
Mecanismo De Acción
The mechanism of action of 1,10-phenanthroline 1,10-dioxide involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion at the active site, thereby preventing the enzyme from catalyzing its reaction . The compound’s planarity and aromaticity also contribute to its ability to intercalate with DNA, which can disrupt biological processes at the molecular level .
Comparación Con Compuestos Similares
1,10-Phenanthroline: The parent compound without the dioxide group.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties.
Bathocuproine: A derivative of 1,10-phenanthroline with additional substituents that enhance its properties.
Uniqueness: 1,10-Phenanthroline 1,10-dioxide is unique due to the presence of the dioxide group, which enhances its oxidative properties and broadens its range of applications. Its ability to form stable complexes with a variety of metal ions makes it particularly valuable in coordination chemistry and catalysis .
Propiedades
Número CAS |
72799-24-7 |
|---|---|
Fórmula molecular |
C12H8N2O2 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
10-oxido-1,10-phenanthrolin-1-ium 1-oxide |
InChI |
InChI=1S/C12H8N2O2/c15-13-7-1-3-9-5-6-10-4-2-8-14(16)12(10)11(9)13/h1-8H |
Clave InChI |
PWLFRYTYPPCAHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C2=C3C(=CC=C[N+]3=O)C=CC2=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


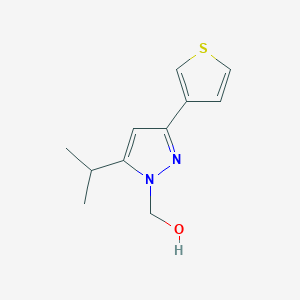
![1-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B13348900.png)
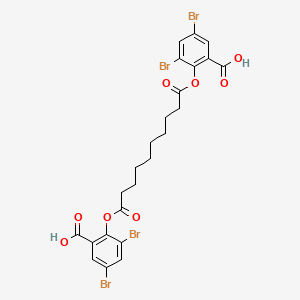
![tert-Butyl (R)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13348907.png)
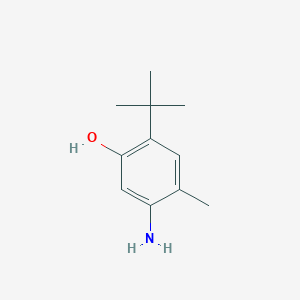
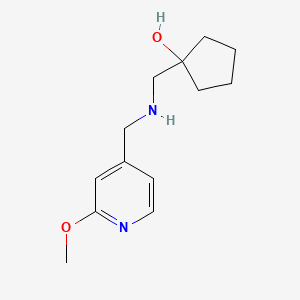

![1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13348954.png)
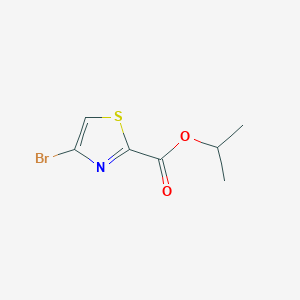
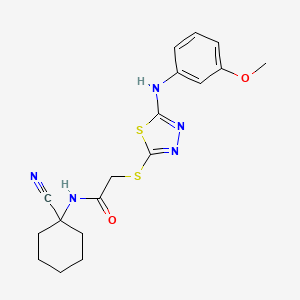
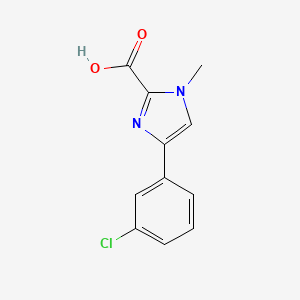
![(S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13348978.png)
